4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a bromine atom, a tetrazole ring, and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chemical Reactions Analysis
4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is investigated for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity . The bromine atom and sulfonamide group contribute to the compound’s overall stability and reactivity, enabling it to participate in various biochemical pathways .
Comparison with Similar Compounds
4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:
4-bromo-1H-pyrazole: This compound also contains a bromine atom and a nitrogen-rich heterocycle, but it lacks the sulfonamide group.
N-(4-bromo-3-methyl-phenyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide: This compound features a tetrazole ring and a bromine atom but has a different overall structure and functional groups.
The uniqueness of this compound lies in its combination of a bromine atom, a tetrazole ring, and a benzenesulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10BrN5O2S |
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Molecular Weight |
380.22 g/mol |
IUPAC Name |
4-bromo-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H10BrN5O2S/c14-10-4-6-13(7-5-10)22(20,21)16-11-2-1-3-12(8-11)19-9-15-17-18-19/h1-9,16H |
InChI Key |
RHQIVGUDVWRIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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